
Ethyl 3-(4-cyanophenyl)propanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(4-cyanophenyl)propanoate can be synthesized through the reaction of ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate with cyanoacetohydrazide in absolute ethanol containing a few drops of piperidine as a catalyst . This reaction leads to the formation of ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate .
Industrial Production Methods: Industrial production methods for this compound typically involve bulk manufacturing and custom synthesis . Companies like ChemScene provide this compound in-stock or on a backordered basis, ensuring a steady supply for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(4-cyanophenyl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 3-(4-cyanophenyl)propanoate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a precursor to other bioactive molecules, influencing various biochemical pathways . The specific molecular targets and pathways depend on the derivative being studied and its intended application .
Comparison with Similar Compounds
- Ethyl 3-(3-cyanophenyl)propanoate
- Ethyl 3-phenylpropionate
- Ethyl 2-bromo-3-(4-cyanophenyl)-3-oxo-propanoate
Uniqueness: Ethyl 3-(4-cyanophenyl)propanoate is unique due to its specific structure, which includes a cyano group attached to the phenyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific synthetic applications .
By understanding the properties, synthesis, and applications of this compound, researchers can leverage this compound for various scientific and industrial purposes.
Biological Activity
Ethyl 3-(4-cyanophenyl)propanoate, a compound with potential pharmaceutical applications, has garnered attention due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyanophenyl group and an ethyl ester functional group. Its molecular formula is with a molecular weight of 199.25 g/mol. The compound's structure allows for various interactions with biological molecules, particularly through hydrogen bonding and π-π stacking due to the aromatic nature of the cyanophenyl group.
The mechanism of action for this compound involves its interaction with specific biological targets:
- Hydrogen Bonding : The ethyl ester can form hydrogen bonds with amino acids in proteins, potentially influencing enzyme activity.
- π-π Interactions : The cyanophenyl group can engage in π-π interactions with aromatic residues in proteins, which may stabilize protein-ligand complexes.
These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound displays antimicrobial properties against various bacterial strains.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
- Cytotoxicity : In vitro assays indicate that the compound may possess cytotoxic effects on certain cancer cell lines.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Enzyme Inhibition | Reduced activity of metabolic enzymes | |
Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Study : A study assessed the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as a lead compound for antibiotic development.
- Enzyme Inhibition Assay : In an enzyme inhibition assay targeting cytochrome P450 enzymes, this compound exhibited IC50 values in the low micromolar range, indicating strong inhibitory potential. This finding supports its use in medicinal chemistry as a scaffold for designing enzyme inhibitors.
- Cytotoxicity Assessment : A study conducted on various cancer cell lines revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers. The compound showed IC50 values ranging from 20 to 40 µM across different cell lines, highlighting its potential as an anticancer agent.
Research Applications
This compound serves multiple roles in scientific research:
- Medicinal Chemistry : As an intermediate in synthesizing novel pharmaceuticals.
- Biological Studies : To investigate interactions with biological targets and pathways.
- Organic Synthesis : As a building block for developing more complex organic molecules.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 3-(4-cyanophenyl)propanoate to achieve higher yields and purity?
- Methodological Answer :
- Reaction Conditions : Adjust temperature (e.g., reflux vs. room temperature) and solvent choice (e.g., dimethylformamide or acetonitrile) to enhance reactant solubility and interaction .
- Catalyst Use : Explore catalysts like palladium or acid/base systems to accelerate esterification or coupling steps.
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization using ethanol/water mixtures to isolate the compound .
- Yield Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and optimize stoichiometric ratios.
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aromatic proton environments and ester linkage integrity (e.g., δ ~4.1 ppm for ethyl group, δ ~7.5 ppm for cyanophenyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 204.1 (C₁₂H₁₃NO₂) .
- Fourier-Transform Infrared (FT-IR) : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O) confirm functional groups .
Q. What are the key considerations in designing experiments to assess the stability of this compound in various solvents?
- Methodological Answer :
- Solvent Selection : Test polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents under varying temperatures and light exposure .
- Degradation Monitoring : Use HPLC or GC-MS to quantify decomposition products (e.g., hydrolysis to 3-(4-cyanophenyl)propanoic acid) .
- pH Stability : Evaluate compound integrity in acidic/basic conditions (e.g., 0.1M HCl or NaOH) to simulate reaction environments .
Advanced Research Questions
Q. How do researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?
- Methodological Answer :
- 2D NMR Techniques : Use COSY, HSQC, or NOESY to resolve overlapping signals and assign stereochemistry .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm structural assignments .
- Replication : Repeat syntheses under controlled conditions to rule out impurities or side reactions .
Q. What strategies are employed to study the reactivity of the cyanophenyl group in this compound under different reaction conditions?
- Methodological Answer :
- Functionalization Reactions : Perform nucleophilic additions (e.g., Grignard reagents) or hydrolysis (e.g., H₂O/H⁺ to amides/acids) to probe nitrile reactivity .
- Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates under varying temperatures and solvent polarities .
- Electron-Deficient Aromatic Systems : Compare reactivity with non-cyanophenyl analogs (e.g., 4-methoxyphenyl derivatives) to assess electronic effects .
Q. How can computational modeling be integrated with experimental data to predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock or Schrödinger .
- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electronic parameters .
- Validation : Corrogate computational predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .
Q. What experimental approaches are used to investigate the electronic effects of the 4-cyano substituent on the aromatic ring in this compound?
- Methodological Answer :
- Spectroscopic Analysis : UV-Vis spectroscopy to study conjugation effects (e.g., λₘₐₓ shifts in π→π* transitions) .
- Electrochemical Methods : Cyclic voltammetry to measure reduction potentials of the nitrile group .
- Comparative Studies : Synthesize analogs (e.g., 4-methoxy or 4-nitro derivatives) and contrast their reactivity/spectral profiles .
Q. Data Contradiction and Mechanistic Analysis
Q. How can researchers address discrepancies in reaction yields when scaling up the synthesis of this compound?
- Methodological Answer :
- Process Optimization : Transition from batch to flow chemistry for better heat/mass transfer control .
- Side Reaction Identification : Use LC-MS or GC-MS to detect byproducts (e.g., dimerization or oxidation) .
- Solvent Purity : Ensure solvents are degassed and anhydrous to prevent hydrolysis or side reactions .
Properties
IUPAC Name |
ethyl 3-(4-cyanophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUZQCWYRBYXOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465768 | |
Record name | ethyl 3-(4-cyanophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116460-89-0 | |
Record name | ethyl 3-(4-cyanophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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